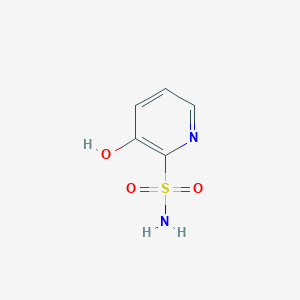

3-Hydroxypyridine-2-sulfonamide

Description

General Overview of Sulfonamide Derivatives in Medicinal Chemistry

Sulfonamides, characterized by the -SO2NH- functional group, represent a cornerstone of modern medicine. nih.gov Their journey began with the discovery of their antibacterial properties, revolutionizing the treatment of infectious diseases before the widespread availability of penicillin. ajchem-b.comajchem-b.com

The sulfonamide scaffold is a privileged structure in drug discovery, demonstrating a remarkable versatility in its biological activities. openaccesspub.org Beyond their initial use as antibacterial agents, sulfonamide derivatives have been successfully developed into a wide array of therapeutics. frontiersrj.comresearchgate.net These include diuretics, hypoglycemic agents for managing diabetes, anti-inflammatory drugs, and even treatments for certain cancers and viral infections. ajchem-b.comfrontiersrj.comijpsonline.com The ability of the sulfonamide group to bind to various enzymes and receptors is a key factor in its broad therapeutic applicability. ajchem-b.comnih.gov For instance, some sulfonamides act as inhibitors of carbonic anhydrase, an enzyme implicated in conditions like glaucoma and certain cancers. ajchem-b.comajchem-b.com

The following table provides a glimpse into the diverse applications of sulfonamide-containing drugs:

| Therapeutic Class | Example(s) |

| Antibacterial | Sulfamethoxazole, Sulfadiazine openaccesspub.org |

| Diuretic | Furosemide, Thiazide derivatives ijpsonline.com |

| Antidiabetic | Tolbutamide, Glipizide frontiersrj.com |

| Anti-inflammatory | Celecoxib, Nimesulide openaccesspub.orgfrontiersrj.com |

| Antiviral | Delavirdine ijpsonline.com |

| Anticonvulsant | Zonisamide ijpsonline.com |

The integration of a pyridine (B92270) ring, a nitrogen-containing heterocyclic aromatic compound, with a sulfonamide moiety has given rise to a rich area of medicinal chemistry research. rsc.org Pyridine itself is a fundamental building block in many pharmaceuticals and natural products. rsc.org The combination of these two scaffolds has led to the development of compounds with a wide range of biological activities. nih.govacs.org Researchers have explored pyridine-sulfonamide derivatives for their potential as anticancer, antimicrobial, and antiviral agents. nih.govacs.org The electronic properties of the pyridine ring can significantly influence the acidity and reactivity of the sulfonamide group, allowing for fine-tuning of the molecule's pharmacological profile. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxypyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S/c6-11(9,10)5-4(8)2-1-3-7-5/h1-3,8H,(H2,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYAXTKFHYTYSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)S(=O)(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Approaches

Modern synthetic strategies offer significant advantages in terms of efficiency, environmental impact, and the ability to create complex molecular architectures. These approaches are pivotal in accessing novel pyridine (B92270) sulfonamide derivatives.

"Click" Chemistry Applications (e.g., CuAAC)

"Click" chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), represents a powerful strategy for the synthesis and functionalization of complex molecules. organic-chemistry.orgmdpi.com This reaction is known for its high yields, mild reaction conditions, and exceptional functional group tolerance, making it a prime candidate for drug discovery and material science. organic-chemistry.orgnih.gov The core of the CuAAC reaction is the formation of a stable 1,2,3-triazole ring by reacting a terminal alkyne with an azide (B81097), catalyzed by a copper(I) source. nih.gov

While a direct synthesis of 3-hydroxypyridine-2-sulfonamide using click chemistry is not prominently documented, the methodology is widely applied to create sulfonamide derivatives. For instance, researchers have successfully synthesized novel N-triazolo-benzenesulfonamides through CuAAC reactions. nih.gov This approach often involves creating a scaffold containing either an azide or an alkyne group and then "clicking" on a second fragment containing the complementary functionality. In the context of pyridine sulfonamides, one could envision a pyridine core functionalized with an azide, which is then reacted with an alkyne-containing sulfonamide tail, or vice versa. This modular approach allows for the rapid generation of a library of diverse compounds for screening purposes. The resulting triazole ring is not just a linker but can also form important hydrogen bonds and coordinate with metals, potentially influencing the biological activity of the final molecule. mdpi.com

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a valuable tool in organic chemistry, significantly accelerating reaction times and often improving product yields compared to conventional heating methods. organic-chemistry.orgresearchgate.net This technique is particularly effective for the synthesis of sulfonamides. An efficient microwave-assisted method involves the direct reaction of sulfonic acids or their sodium salts with amines. organic-chemistry.org The process can be conducted in two short microwave-irradiated steps: first, the activation of the sulfonic acid, followed by the reaction with the amine, avoiding the need to isolate unstable sulfonyl chloride intermediates. organic-chemistry.org

This methodology has been successfully applied to the synthesis of various heterocyclic sulfonamides. For example, 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives have been synthesized for the first time using microwave irradiation. nih.govnih.gov The reaction involves treating a suitable chalcone (B49325) with p-hydrazinobenzenesulfonamide hydrochloride in ethanol (B145695) under microwave irradiation (e.g., at 200 °C, 300W), leading to the desired pyrazoline sulfonamides. nih.gov The significant reduction in reaction time and high yields demonstrate the efficiency of this approach. organic-chemistry.org Given its broad substrate scope and tolerance for various functional groups, microwave-assisted synthesis represents a highly promising route for the efficient production of this compound and its analogs. organic-chemistry.orgamazonaws.com

Solvent-Free Synthesis Methodologies

Solvent-free, or "neat," synthesis is a cornerstone of green chemistry, aiming to reduce environmental impact by eliminating the need for potentially harmful organic solvents. These reactions are often facilitated by heating or grinding the reactants together, sometimes in the presence of a catalyst. nih.govmdpi.com

For the synthesis of the core 2-hydroxypyridine (B17775) (also known as 2-pyridone) structure, a one-pot, three-component condensation under solvent-free conditions has been developed. This method involves heating a mixture of an alkene, a ketone, and ammonium (B1175870) acetate (B1210297) to produce 4,6-diaryl-3-cyano-2-pyridones in high yields and with short reaction times. mdpi.com Furthermore, a solvent-free approach has been reported for synthesizing triarylpyridines that incorporate sulfonamide moieties. In this method, a mixture of an aldehyde, a methyl ketone bearing a sulfonamide group, and ammonium acetate is heated in the presence of a catalyst to yield the target pyridine sulfonamides. nih.gov These examples highlight the feasibility of using solvent-free conditions to construct both the hydroxypyridine scaffold and to incorporate the sulfonamide functional group, paving the way for more environmentally benign synthetic routes.

Synthetic Routes to Key Intermediates and Related Compounds

The synthesis of complex heterocyclic systems often relies on the efficient construction of key intermediates, which can then be elaborated into a variety of final target molecules.

Synthesis of Pyrazolo[4,3-c]pyridine Sulfonamides

Pyrazolo[4,3-c]pyridine sulfonamides are a class of compounds that have been investigated for their biological activities. mdpi.comnih.gov A common synthetic route to these molecules starts from dimethyl acetonedicarboxylate, which is converted in a two-step procedure to a key dienamine intermediate. mdpi.com The final pyrazolo[4,3-c]pyridine sulfonamides are then obtained through the condensation of this dienamine with various amines that already contain a sulfonamide fragment. mdpi.com

The reaction is typically carried out by refluxing the dienamine and the sulfonamide-containing amine in methanol (B129727) for approximately one hour. mdpi.com This method has proven effective for producing a range of derivatives with different substituents on the pyridine nitrogen atom, achieving yields between 72% and 88%. mdpi.com

| Compound | Substituent at Pyridine Nitrogen | Yield (%) |

|---|---|---|

| 1a | 2-sulfamoylethyl | 72% |

| 1b | 3-sulfamoylpropyl | 81% |

| 1c | 4-sulfamoylbutyl | 85% |

| 1d | 2-(N,N-dimethylsulfamoyl)ethyl | 88% |

| 1e | 3-(N,N-dimethylsulfamoyl)propyl | 86% |

| 1f | 4-sulfamoylphenyl | 79% |

Synthesis of N-Sulfonamide Pyridone Derivatives

N-Sulfonamide 2-pyridone derivatives are another important class of related compounds. A synthetic strategy for these molecules begins with the preparation of N'-(2-(benzo[d]thiazol-2-yl)acetyl)arylsulfonohydrazides. nih.govacs.org These starting materials are synthesized by reacting 2-(benzo[d]thiazol-2-yl)acetohydrazide with an appropriate arylsulfonyl chloride in pyridine at room temperature. nih.gov

These sulfonyl hydrazide compounds are then reacted with ketene (B1206846) dithioacetal derivatives to construct the N-sulfonamide 2-pyridone ring system. nih.govacs.org Interestingly, these N-arylsulfonamide 2-pyridones can be further transformed. By heating them with hydrazine (B178648) hydrate (B1144303), they can be converted into 1H-pyrazolo[4,3-c]pyrid-2-ones, demonstrating a synthetic link between these two classes of heterocyclic compounds. nih.govacs.org

Synthesis of 3-Hydroxypyridine-4-one Derivatives

3-Hydroxypyridin-4-ones are a significant class of heterocyclic compounds, primarily recognized for their metal-chelating properties. Their synthesis is well-established through various routes, most commonly starting from maltol (B134687).

One prevalent method involves the reaction of maltol with a suitable primary amine in an acidified water/ethanol mixture, which is refluxed to yield the desired 3-hydroxypyridin-4-one derivative pearson.com. Another established pathway is a two-stage synthesis beginning with the refluxing of 5-aroyl-3-(benzyloxy)-2-aryl-4H-pyran-4-ones with ammonium acetate in acetic acid, followed by a debenzylation step to produce N-unsubstituted 4-pyridones pearson.com.

Recent research has focused on creating novel derivatives with enhanced biological activities. For instance, a four-step synthesis starting from maltol and 3-aminobenzoic acid has been developed to produce 3-hydroxypyridine-4-one benzyl-hydrazide derivatives documentsdelivered.com. This multi-step process involves the formation of an ester intermediate, which is then reacted with hydrazine hydrate to create an acyl hydrazide motif documentsdelivered.com.

While various synthetic strategies exist for 3-hydroxypyridin-4-one derivatives, the scientific literature reviewed does not describe a direct synthetic pathway starting from this compound. The conversion would necessitate complex chemical transformations, including the replacement of the sulfonamide group at the 2-position with a hydrogen atom and the introduction of a carbonyl group at the 4-position, a transformation that is not documented.

Table 1: Selected Synthetic Approaches for 3-Hydroxypyridin-4-one Derivatives This table is interactive. Users can sort and filter the data.

| Starting Material(s) | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Maltol, Primary Amines | HCl, H₂O, Ethanol, Reflux | Substituted 3-Hydroxypyridin-4-ones | pearson.com |

| 5-Aroyl-3-(benzyloxy)-2-aryl-4H-pyran-4-ones | Ammonium Acetate, Acetic Acid, Debenzylation | N-unsubstituted 5-Aroyl-2-aryl-3-hydroxypyridin-4-ones | pearson.com |

| Maltol, 3-Aminobenzoic Acid | Methanol, CDI, DMAP, Hydrazine Hydrate | 3-Hydroxypyridine-4-one Benzyl-hydrazide Derivatives | documentsdelivered.com |

Preparations from Furfural (B47365)

Furfural, a renewable platform chemical derived from biomass, serves as a versatile starting material for the synthesis of various heterocyclic compounds, including 3-hydroxypyridine (B118123). The transformation of furfural into the pyridine ring system represents an important green chemistry approach.

A direct, environmentally friendly method has been reported for the production of 3-hydroxypyridine from bio-based furfural using a Raney Fe catalyst in water, with ammonia (B1221849) as the nitrogen source. This pyridinization reaction proceeds at 120 °C and yields 3-hydroxypyridine cymitquimica.com. Another method involves reacting furfurylamine, derived from furfural, with hydrogen peroxide in the presence of hydrochloric acid, followed by hydrolysis, to obtain 3-hydroxypyridine in high yield and purity chemicalbook.com.

While the direct synthesis of this compound from furfural is not explicitly detailed in a single process, a plausible multi-step pathway can be constructed based on established transformations:

Synthesis of 3-Hydroxypyridine from Furfural: As described above, furfural is first converted to 3-hydroxypyridine cymitquimica.comchemicalbook.com.

N-Oxidation: The 3-hydroxypyridine is then oxidized to 3-hydroxypyridine N-oxide. This step is crucial as it activates the pyridine ring for subsequent electrophilic substitution.

Sulfonation: The 3-hydroxypyridine N-oxide undergoes sulfonation. Studies have shown that 3-hydroxypyridine N-oxide is sulfonated specifically at the 2-position when treated with fuming sulfuric acid documentsdelivered.com. This yields 3-hydroxypyridine-2-sulfonic acid N-oxide.

Chlorination: The resulting sulfonic acid can be converted to the corresponding sulfonyl chloride (3-hydroxy-2-(chlorosulfonyl)pyridine N-oxide) using a chlorinating agent like phosphorus pentachloride chemicalbook.com.

Amidation: The sulfonyl chloride is then reacted with ammonia to form the sulfonamide, this compound N-oxide youtube.com.

Reduction (Deoxygenation): The final step involves the reduction of the N-oxide to afford the target compound, this compound.

An alternative route involves the synthesis of 2-amino-3-hydroxypyridine (B21099) from furfural. A patented method describes the ring-opening of furfural with chlorine or bromine, followed by a reaction with an ammonium sulfamate (B1201201) solution to yield 2-amino-3-hydroxypyridine sulfonate nih.gov. Subsequent hydrolysis under alkaline conditions gives 2-amino-3-hydroxypyridine nih.gov. This intermediate could potentially be converted to this compound through a Sandmeyer-type reaction to replace the amino group with a sulfonyl chloride, followed by amidation.

Table 2: Plausible Synthetic Pathway from Furfural to this compound This table is interactive. Users can sort and filter the data.

| Step | Starting Material | Key Transformation | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Furfural | Pyridinization | 3-Hydroxypyridine | cymitquimica.comchemicalbook.com |

| 2 | 3-Hydroxypyridine | N-Oxidation | 3-Hydroxypyridine N-oxide | - |

| 3 | 3-Hydroxypyridine N-oxide | Sulfonation | 3-Hydroxypyridine-2-sulfonic acid N-oxide | documentsdelivered.com |

| 4 | 3-Hydroxypyridine-2-sulfonic acid N-oxide | Chlorination | 3-Hydroxy-2-(chlorosulfonyl)pyridine N-oxide | chemicalbook.com |

| 5 | 3-Hydroxy-2-(chlorosulfonyl)pyridine N-oxide | Amidation | This compound N-oxide | youtube.com |

| 6 | This compound N-oxide | Reduction | This compound | - |

Reaction Mechanisms and Pathways

The synthesis of this compound involves several key reaction mechanisms, primarily centered on electrophilic aromatic substitution.

The sulfonation of an aromatic ring is a classic electrophilic aromatic substitution reaction. The electrophile is typically sulfur trioxide (SO₃), which is generated in fuming sulfuric acid (a solution of SO₃ in H₂SO₄) wikipedia.orgpurechemistry.org. The mechanism proceeds in several steps:

Generation of the Electrophile: Two molecules of sulfuric acid can react to form sulfur trioxide, a hydronium ion, and a bisulfate ion. In fuming sulfuric acid, SO₃ is readily available.

Electrophilic Attack: The π-electron system of the aromatic ring attacks the electrophilic sulfur atom of SO₃. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion youtube.com.

Rearomatization: A base (such as the HSO₄⁻ ion) removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring youtube.com.

In the case of 3-hydroxypyridine, the reaction is more complex. The pyridine ring itself is electron-deficient and thus deactivated towards electrophilic attack. The hydroxyl group at the 3-position is an activating, ortho, para-directing group, while the ring nitrogen is strongly deactivating. To achieve substitution at the 2-position (ortho to the hydroxyl group), the deactivating effect of the ring nitrogen must be overcome. This is accomplished by forming the N-oxide. The N-oxide group is less deactivating and directs substitution to the 2- and 6-positions. The presence of the 3-hydroxyl group then preferentially directs the incoming electrophile to the 2-position documentsdelivered.com.

The conversion of the resulting sulfonic acid to the sulfonamide proceeds via a two-step mechanism:

Formation of Sulfonyl Chloride: The sulfonic acid is first converted into a more reactive sulfonyl chloride. This is typically achieved by reacting the sulfonic acid with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) chemicalbook.com.

Amidation: The resulting sulfonyl chloride is then treated with ammonia or an amine. The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the stable sulfonamide google.com.

Structure Activity Relationship Sar Studies

Elucidation of Structural Determinants for Biological Activity

The biological activity of 3-hydroxypyridine-2-sulfonamide derivatives is fundamentally linked to specific structural features that govern their interaction with target enzymes. The sulfonamide moiety (-SO₂NH₂) is a key pharmacophore, primarily responsible for the inhibitory action against carbonic anhydrases. This group coordinates with the zinc ion (Zn²⁺) present in the active site of CA enzymes. mdpi.comnih.gov

Key structural determinants for the biological activity of this class of compounds include:

The Sulfonamide Group: Essential for coordinating with the catalytic zinc ion in carbonic anhydrases. nih.govopenaccesspub.org

The 3-Hydroxyl Group: Acts as a hydrogen bond donor, enhancing binding affinity. nih.gov

The Pyridine (B92270) Ring: Provides a scaffold for the key functional groups and can engage in various interactions with the enzyme's active site.

Positional and Substituent Effects on Efficacy

The efficacy of this compound analogs is highly sensitive to the position and nature of substituents on both the pyridine ring and the sulfonamide nitrogen.

Positional Isomerism: The relative positions of the hydroxyl and sulfonamide groups on the pyridine ring are critical. While this compound is a focal point of study, altering this arrangement would significantly impact the molecule's ability to optimally interact with the target's active site.

Substituents on the Pyridine Ring: The introduction of various substituents onto the pyridine ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its inhibitory potency and selectivity. For instance, the addition of electron-withdrawing or electron-donating groups can alter the pKa of the sulfonamide group, which in turn affects its binding to the zinc ion.

Substituents on the Sulfonamide Nitrogen: Modifications at the sulfonamide nitrogen (the R group in -SO₂NHR) have been extensively explored to enhance efficacy and target selectivity. Introducing different alkyl, aryl, or heterocyclic moieties at this position can lead to significant variations in inhibitory activity against different CA isoforms. For example, in a series of related sulfonamides, the introduction of bulky or flexible side chains has been shown to improve potency against specific CA isoforms by accessing additional binding pockets within the active site. mdpi.comnih.gov

A study on related pyrazolo[4,3-c]pyridine sulfonamides demonstrated that different substituents led to varied inhibitory activity against human carbonic anhydrase isoforms hCA I, hCA II, hCA IX, and hCA XII. nih.gov This highlights the profound impact of substituent choice on the biological profile of the molecule.

Table 1: Effect of Substituents on Carbonic Anhydrase Inhibition for Selected Sulfonamide Derivatives

| Compound | Substituent (R) on Sulfonamide | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |

| Acetazolamide (Standard) | - | 250 | 12 | 25 | 5.7 |

| Indolylchalcone Hybrid 6d | Indolylchalcone-1,2,3-triazole | 18.8 | >10000 | 85.3 | 115.4 |

| Indolylchalcone Hybrid 6q | Indolylchalcone-1,2,3-triazole | 38.3 | 98.4 | 69.2 | 112.8 |

| Indolylchalcone Hybrid 6e | Indolylchalcone-1,2,3-triazole | 50.4 | >10000 | 95.7 | 125.6 |

| Indolylchalcone Hybrid 6o | Indolylchalcone-1,2,3-triazole | 125.7 | 75.6 | 54.3 | 10.0 |

| Indolylchalcone Hybrid 6m | Indolylchalcone-1,2,3-triazole | 158.9 | 89.7 | 65.8 | 25.4 |

| Indolylchalcone Hybrid 6f | Indolylchalcone-1,2,3-triazole | 245.2 | 95.4 | 78.4 | 41.9 |

Data sourced from a study on indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrids, illustrating the impact of complex substituents on inhibitory constants (Ki) against various human carbonic anhydrase (hCA) isoforms. nih.gov

Tailoring Molecular Architecture for Targeted Biological Functions

The molecular architecture of this compound can be strategically tailored to achieve specific biological outcomes. This involves the rational design of derivatives with optimized properties for interacting with a particular biological target. For instance, to enhance the selectivity of a sulfonamide inhibitor for a specific CA isoform, the molecular design might incorporate features that exploit subtle differences in the active site architectures between the isoforms. researchgate.net

One approach involves the use of the "tail approach," where moieties are added to the sulfonamide scaffold to extend into and interact with the hydrophilic or hydrophobic regions of the enzyme's active site, which can differ among isoforms. This strategy has been successfully employed to develop isoform-selective inhibitors. mdpi.comnih.gov

Furthermore, the principles of molecular hybridization, where the this compound core is combined with other pharmacologically active scaffolds, can lead to compounds with dual or enhanced biological activities. For example, linking the sulfonamide scaffold to moieties known to target specific cellular compartments could be a strategy for developing organelle-targeted drugs. nih.gov

Conformational Analysis and Bioactive Conformations

Conformational analysis is crucial for understanding the three-dimensional structure of this compound derivatives and how this structure relates to their biological activity. The bioactive conformation is the specific spatial arrangement of the molecule when it binds to its biological target. nih.govnih.gov

These studies have shown that for many sulfonamide inhibitors, the sulfonamide group binds to the zinc ion, while the rest of the molecule adopts a conformation that maximizes favorable interactions with the surrounding amino acid residues. For instance, the orientation of the pyridine ring and its substituents can facilitate π-π stacking interactions with aromatic residues in the active site, such as tyrosine or tryptophan. nih.gov

Experimental techniques like X-ray crystallography can provide definitive information about the bioactive conformation by revealing the precise atomic coordinates of the inhibitor when bound to the target protein. This information is invaluable for validating computational models and guiding further drug design efforts. The understanding of weak intramolecular interactions is also key, as they can influence the preferred conformation of the pharmacophore. mdpi.com

Biological Activity and Pharmacological Mechanisms

Antimicrobial Efficacy

The antimicrobial potential of compounds containing sulfonamide and pyridine (B92270) moieties is a significant area of pharmaceutical research.

Antibacterial Activity

The antibacterial effects of sulfonamides are historically significant. Generally, these compounds exhibit a broad spectrum of activity.

The primary mechanism of antibacterial action for sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial synthesis of folic acid. nih.govnih.gov Folic acid is a vital precursor for the synthesis of nucleic acids and certain amino acids, and its depletion halts bacterial growth and replication. nih.gov Some novel N-sulfonamide 2-pyridone derivatives have been designed as dual inhibitors, targeting both DHPS and dihydrofolate reductase (DHFR), another key enzyme in the folic acid pathway. nih.govnih.gov This dual-inhibition strategy aims to enhance therapeutic efficacy. nih.gov

Sulfonamides traditionally show activity against a range of both Gram-positive and Gram-negative bacteria. acs.org For instance, certain N-sulfonamide 2-pyridone derivatives have demonstrated activity against strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). acs.org However, activity can be strain-dependent, with some compounds showing no significant effect against organisms like Pseudomonas aeruginosa. nih.govacs.org

Bacterial resistance to sulfonamides is a well-established clinical challenge. nih.gov One strategy to combat this involves designing compounds that can overcome these resistance mechanisms. The development of dual DHPS and DHFR inhibitors is one such approach. nih.govnih.gov

Antifungal Activity

Derivatives of sulfonamides have also been reported to possess antifungal properties. nih.gov Studies on various N-sulfonamide 2-pyridone derivatives have shown inhibitory effects against fungal strains, indicating that this class of compounds may have a broad antimicrobial spectrum. nih.gov

Antiviral Activity

The antiviral potential of sulfonamide and pyridine derivatives is an emerging area of interest. Research has indicated that certain compounds within these classes exhibit activity against a variety of viruses. acs.orgmdpi.comnih.gov For example, some functionalized pyridine-based benzothiazole (B30560) and benzimidazole (B57391) compounds incorporating sulfonamide moieties have been tested for their antiviral potency. acs.org Additionally, some sulfonamide derivatives have been investigated for their activity against viruses such as Herpes Simplex Virus-1 (HSV-1), coxsackievirus B4 (CBV4), and Hepatitis A virus (HAV). acs.org

Enzyme Inhibition Profiling

Carbonic Anhydrase (CA) Inhibition

3-Hydroxypyridine-2-sulfonamide belongs to the sulfonamide class of compounds, which are widely recognized as potent inhibitors of carbonic anhydrases (CAs). mdpi.com These zinc-containing metalloenzymes play a crucial role in numerous physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.

The human body has 15 different CA isoforms, and the therapeutic efficacy of an inhibitor often depends on its ability to selectively target a specific isoform over others to minimize side effects. The cytosolic isoforms hCA I and hCA II are ubiquitous, while hCA IX and hCA XII are transmembrane isoforms that are particularly overexpressed in many types of tumors, making them significant targets for anticancer therapies. mdpi.comnih.gov

Derivatives of pyridine-sulfonamide have been extensively studied for their inhibitory activity against these key isoforms. For instance, a series of 4-substituted pyridine-3-sulfonamides demonstrated a wide range of inhibitory activities. mdpi.com While specific inhibition constants (Kᵢ) for this compound are not detailed in the provided search results, related pyrazolo[4,3-c]pyridine sulfonamides have shown varied inhibition profiles. Some of these related compounds exhibited potent inhibition against the cytosolic hCA I and hCA II isoforms, while displaying moderate-to-low activity against the tumor-associated hCA IX and hCA XII isoforms. nih.gov For example, certain pyrazolo[4,3-c]pyridine sulfonamides showed Kᵢ values against hCA XII ranging from 34.5 to 713.6 nM and against hCA IX from 79.6 to 907.5 nM. nih.gov The selectivity for different isoforms is often achieved through the "tail approach," where modifications to the main scaffold interact with variable amino acid residues at the entrance of the active site cavity. mdpi.comacs.org

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) Range | Reference |

|---|---|---|---|

| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA IX | 79.6 nM - 907.5 nM | nih.gov |

| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA XII | 34.5 nM - 713.6 nM | nih.gov |

| 4-Substituted Pyridine-3-sulfonamides | hCA II | up to 271 nM | mdpi.com |

| 4-Substituted Pyridine-3-sulfonamides | hCA IX | up to 137 nM | mdpi.com |

| 4-Substituted Pyridine-3-sulfonamides | hCA XII | up to 91 nM | mdpi.com |

The primary mechanism by which sulfonamides inhibit carbonic anhydrases involves the sulfonamide moiety (—SO₂NH₂) acting as a potent zinc-binding group (ZBG). nih.govnih.gov The active site of a-CAs contains a zinc ion (Zn²⁺) which is essential for the enzyme's catalytic activity. nih.gov This zinc ion is coordinated by three histidine residues and a water molecule or hydroxide (B78521) ion. mdpi.com

In its deprotonated, anionic form (—SO₂NH⁻), the sulfonamide group coordinates directly to the catalytic Zn²⁺ ion. mdpi.comnih.gov This binding displaces the zinc-bound water/hydroxide ion, disrupting the catalytic cycle and effectively inhibiting the enzyme. mdpi.com This interaction is a hallmark of the sulfonamide class of CA inhibitors and is fundamental to their potent inhibitory action. nih.govdrugbank.com The tetrahedral geometry of the sulfur-based sulfonamide group is considered a key factor in its efficacy as a ZBG compared to other potential zinc-binding structures. nih.gov

Alpha-Amylase and Alpha-Glucosidase Inhibition (Antidiabetic Potential)

Based on a review of the available scientific literature, there is no specific information regarding the inhibitory activity of this compound against the enzymes alpha-amylase and alpha-glucosidase. While the broader class of sulfonamides has been investigated for a range of biological activities, including antidiabetic potential, data for this particular compound in this context is not present in the searched sources. nih.gov

Histone Deacetylase (HDAC) Inhibition

A search of the scientific literature did not yield results for the inhibition of histone deacetylases (HDACs) by this compound.

There is no information available in the searched literature concerning the selective inhibition of HDAC6 and HDAC8 by this compound.

3-Hydroxypyridin-2-thione as a Zinc Binding Group for HDAC Inhibition

The search for novel histone deacetylase inhibitors (HDACi) has identified 3-hydroxypyridin-2-thione (3-HPT) as a promising zinc-binding group (ZBG). nih.govdrugbank.com Unlike traditional hydroxamic acid-based inhibitors, which can have pharmacokinetic liabilities, 3-HPT offers an alternative scaffold. nih.govdrugbank.com This bidentate heterocyclic ZBG demonstrates a unique selectivity profile for different HDAC isoforms. nih.gov

Initial studies found that 3-HPT effectively inhibits HDAC6 and HDAC8, while showing no activity against HDAC1. nih.govdrugbank.com This selectivity is significant, as targeting specific HDAC isoforms is a key goal in developing safer and more effective cancer therapies. nih.gov The inhibitory concentrations (IC₅₀) from these studies highlight this selectivity. nih.govdrugbank.com Further optimization of the 3-HPT core by modifying the linker and surface recognition groups has led to the development of derivatives with even more potent and selective activity against HDAC6 and HDAC8. nih.govnih.gov

Table 1: HDAC Inhibition by 3-Hydroxypyridin-2-thione (3-HPT)

| Compound | HDAC1 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | HDAC8 IC₅₀ (nM) |

|---|---|---|---|

| 3-Hydroxypyridin-2-thione (3-HPT) | No Inhibition | 681 | 3675 |

| Compound 10d (3-HPT derivative) | Inactive | ~900 | ~900 |

Acetylcholinesterase Inhibition (Anti-Alzheimer's Potential)

The inhibition of acetylcholinesterase (AChE) is a primary strategy for treating Alzheimer's disease. nih.gov Research into hydroxypyridinone scaffolds, which are structurally related to this compound, has shown potential in this area. A study on novel 3-hydroxypyridin-4-one derivatives combined with a benzylpiperidine scaffold identified compounds with promising AChE inhibitory activity. nih.gov

One particular derivative, ((1-(4-methoxyphenethyl)piperidin-4-yl)amino)methyl)-5-hydroxy-1-methylpyridin-4(1H)-one (VIId), demonstrated an IC₅₀ value of 143.090 nM. nih.gov Molecular dynamics simulations suggested that the benzyloxy and carbonyl groups of the compound play key roles in binding to the active site of the enzyme, mimicking the interactions of established inhibitors like donepezil. nih.gov Other research has noted that 3-hydroxypyridine (B118123) derivatives can also inhibit monoamine oxidase, an enzyme implicated in neurodegeneration. researchgate.net

Kinase Inhibition

The sulfonamide moiety, particularly when paired with a pyridine or related heterocyclic ring, is a key feature in a variety of kinase inhibitors. mdpi.com These compounds disrupt signaling pathways crucial for cancer cell growth and survival. nih.gov

Pyridine-sulfonamide hybrids have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. One such hybrid demonstrated a lower IC₅₀ value (3.6 μM) than the established drug sorafenib (B1663141) (4.8 μM). nih.gov Furthermore, pyrazolopyridine and imidazopyridine cores, which are related heterocyclic systems, have been used to create inhibitors for a range of other kinases, including B-Raf, RET, c-Met, FLT3, and Aurora kinases. nih.govacs.org This demonstrates the versatility of the pyridine-sulfonamide scaffold in designing targeted anticancer agents. genome.jp

Table 2: Kinase Inhibition by Pyridine-Sulfonamide and Related Derivatives

| Compound Class | Target Kinase | Reported Activity (IC₅₀) |

|---|---|---|

| Pyridine-sulfonamide hybrid (VIIb) | VEGFR-2 | 3.6 μM |

| Imidazo[4,5-b]pyridine derivative (27e) | FLT3 / Aurora | Potent dual inhibition |

| Pyrazolo[3,4-b]pyridine derivative | B-RafV600E | Low nanomolar |

Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides like cAMP. nih.gov Research has shown that some 3-hydroxypyridine derivatives are capable of inhibiting cAMP-dependent phosphodiesterase. In one study, several derivatives at a concentration of 10⁻³ M were found to inhibit PDE by 40% to 75%. nih.gov While the study did not find a direct correlation between this PDE inhibition and anti-platelet aggregation effects, it established the potential of the 3-hydroxypyridine scaffold to interact with this important class of enzymes. nih.gov

Antiproliferative and Anticancer Properties

Derivatives of 3-hydroxypyridin-2-thione and pyridine-sulfonamide exhibit significant antiproliferative and anticancer activities. drugbank.comnih.govnih.gov Their ability to inhibit key enzymes like HDACs and kinases contributes directly to their cytotoxic effects on cancer cells. nih.govmdpi.com

Mechanisms of Cell Growth Inhibition

The anticancer effects of these compounds are driven by specific cellular mechanisms. A subset of 3-HPT-based HDAC inhibitors induces apoptosis in various cancer cell lines. nih.govdrugbank.com The mechanism for pyridine-sulfonamide hybrids has been shown to involve the induction of cell cycle disruption and apoptosis in renal cancer cells. nih.gov This is accompanied by a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of pro-apoptotic proteins such as BAX, p53, and caspase 3. nih.gov Similarly, certain 3,4-dihydropyridine-2(1H)-thiones cause cell cycle arrest, leading to apoptosis. mdpi.com

Specificity Against Cancer Cell Lines

These compounds have demonstrated efficacy against a wide range of human cancer cell lines. Pyridine-sulfonamide hybrids have shown broad-spectrum activity, with one compound exhibiting potent activity against a panel of 60 cancer cell lines, with GI₅₀ values ranging from 1.06 to 8.92 μM. nih.gov

Derivatives of 3-HPT, which were initially inactive against some cancer cell lines, have been optimized to show potent anticancer activity against lines such as the Jurkat J.γ1 T-cell leukemia line, for which the established drug SAHA is inactive. nih.gov Initial 3-HPT compounds were also tested against prostate cancer (DU-145, LNCaP) and Jurkat cell lines. nih.gov

Table 3: Anticancer Activity Against Specific Cell Lines

| Compound Class/Derivative | Cancer Cell Line | Reported Activity (IC₅₀ / GI₅₀) |

|---|---|---|

| Pyridine-sulfonamide hybrid (VIIb) | Renal (UO-31) and others | 1.06 - 8.92 μM |

| 3-HPT Derivative (12f) | Prostate (DU-145) | Weak activity at 20 μM |

| Optimized 3-HPT Derivative (14e) | T-cell Leukemia (Jurkat J.γ1) | 3.49 μM |

| 3,4-dihydropyridine-2(1H)-thione (S22) | Melanoma (A375) | 1.71 μM |

Anti-Inflammatory Effects

Derivatives of 3-hydroxypyridine have demonstrated notable anti-inflammatory properties. Studies on new derivatives of 3-hydroxy-pyridin-4-one revealed significant anti-inflammatory activity in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.gov For instance, one compound at a dose of 20 mg/kg showed a 67% inhibition in the carrageenan model, while others at doses of 200 and 400 mg/kg also produced significant inhibition. nih.gov In the croton oil test, these compounds exhibited anti-inflammatory activity ranging from 37% to 50%. nih.gov The proposed mechanism for these effects may be linked to their iron-chelating properties, as key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent. nih.gov

Furthermore, research on 3-hydroxypyridine derivatives like emoxipine and mexidol has shown their effectiveness in reducing endometrial leukocyte infiltration and blood levels of inflammatory cytokines, specifically IL-1β and TNF-α, in women with chronic inflammation of the uterus and adnexa. nih.gov Mexidol, a derivative of both 3-hydroxypyridine and succinic acid, was particularly effective in reducing these inflammatory markers. nih.gov The anti-inflammatory actions of sulfonamide diuretics are also being investigated, with suggestions that they may modulate inflammatory processes by influencing pathways involving pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-8 (IL-8), and tumor necrosis factor α (TNFα). nih.gov

Antiparasitic Actions

The sulfonamide scaffold is a key component in various antiparasitic agents, targeting a range of protozoan infections.

Sulfonamides have been repurposed as antimalarial compounds due to their ability to inhibit the dihydropteroate synthase (DHPS) enzyme in the folate biosynthesis pathway of Plasmodium species. nih.gov This inhibition disrupts the parasite's ability to synthesize DNA, RNA, and proteins, thereby hindering its replication and survival. nih.gov Combination therapies, such as sulfadoxine-pyrimethamine, leverage this mechanism to enhance efficacy and combat drug resistance. nih.gov

Recent research has focused on developing novel sulfonamide-based derivatives to address drug-resistant malaria. A series of pyrimidine-tethered spirochromane-based sulfonamide derivatives demonstrated strong in vitro antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum. nih.govrsc.org Notably, compounds SZ14 and SZ9 exhibited potent effects, with IC50 values of 2.84 μM and 3.22 μM, respectively. nih.govrsc.org These compounds were found to inhibit the cysteine proteases falcipain-2 and falcipain-3 of P. falciparum. nih.govrsc.org

Sulfonamide derivatives have also shown promise in the treatment of leishmaniasis. A study on 2-phenoxy nicotinic acid hydrazide sulfonamide derivatives demonstrated their ability to inhibit the in vitro proliferation of Leishmania major promastigotes, showing better inhibitory effects compared to Glucantime. researchgate.net Another compound, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB), was active against both promastigote and intracellular amastigote forms of Leishmania donovani. nih.gov The parasiticidal activity of 2NB was associated with an increase in Th1 cytokines, nitric oxide (NO), and reactive oxygen species (ROS). nih.gov Furthermore, new diarylsulfonamides have been identified as inhibitors of Leishmania infantum amastigotes, with their antiparasitic effects linked to the inhibition of microtubule dynamics. nih.gov

While specific studies on "this compound" for trichomoniasis and amoebiasis are not detailed in the provided results, the broader class of imidazo[1,2-a]pyridine (B132010) derivatives has been investigated for activity against metronidazole-resistant strains of Entamoeba histolytica and Trichomonas vaginalis. nih.gov These findings suggest that related heterocyclic structures could be potential candidates for treating these parasitic infections. nih.gov The mainstay treatment for both diseases currently involves nitroimidazoles like metronidazole (B1676534) and tinidazole. nih.govnih.gov

Antimalarial Activity

Antioxidant Activity

The 3-hydroxypyridine structure is associated with antioxidant properties. Derivatives of 3-hydroxypyridine have been shown to possess antioxidant activity, which is considered a fundamental aspect of their therapeutic actions. researchgate.net For example, the 3-hydroxypyridine derivative SD-6 demonstrated a protective effect on heart muscle contractility and electrogenesis during hypoxia and reoxygenation, limiting hypoxic and reperfusion contracture. nih.gov This protective action is attributed to free-radical scavenging mechanisms. nih.gov

Studies on 3-hydroxyflavone (B191502) derivatives have also highlighted their antioxidant potential by demonstrating their ability to scavenge free radicals. univ.kiev.ua Furthermore, research on hydroxy-2,3-diarylxanthones, which share structural similarities, has established a structure-activity relationship for their antioxidant effects. nih.gov The presence of multiple hydroxyl groups enhances their electron-donating capacity and, consequently, their antioxidant reactivity. nih.gov

Other Pharmacological Effects

Derivatives of 3-hydroxypyridine have been investigated for other pharmacological activities. For instance, in vitro studies on the effects of 3-hydroxypyridine and succinic acid derivatives, such as emoxipine and mexidol, on monoamine oxidase (MAO) activity revealed that they possess MAO-modulating actions. researchgate.net Emoxypine was found to decrease both MAO-A and MAO-B activity. researchgate.net

The sulfonamide group is present in a wide array of drugs with diverse pharmacological actions beyond antimicrobial effects. These include diuretics, hypoglycemic agents, and anticonvulsants. wikipedia.org Specifically, some sulfonamide diuretics have been noted to potentially modulate inflammatory pathways. nih.gov

Antiallergic Activity

Certain pyridine derivatives have been investigated for their potential as antiallergic agents. Research into a class of 2,6-bis(N-lower alkylcarbamoyl)pyridine-4-carboxylic acid derivatives has indicated that these compounds exhibit antiallergic effects. nih.gov A key mechanism underlying this activity is the selective suppression of IgE antibody production, which plays a crucial role in the manifestation of allergic diseases such as asthma, pollen allergy, and atopic dermatitis. nih.gov While these findings point to the potential of the pyridine scaffold in the development of antiallergic drugs, specific studies on the antiallergic activity of this compound are not extensively documented in the reviewed literature.

A patent for certain pyridine derivatives describes their utility as antiallergic agents, highlighting the novelty of this therapeutic application for this class of compounds when compared to their previously known uses, such as in anticancer drugs. nih.gov The development of pyrimidine (B1678525) amide derivatives has also yielded compounds with notable inhibitory effects in the rat passive cutaneous anaphylaxis (PCA) assay, a common model for screening antiallergic activity. wikipedia.org For instance, 2,4-bis(methoxyacetylamino)-6-piperidinopyrimidine demonstrated significant inhibition in this assay when administered orally. wikipedia.org The structure-activity relationship studies suggest that the amide carbonyl group and an oxygen atom at the alpha-position are important for the observed antiallergic action. wikipedia.org

Table 1: Antiallergic Activity of Pyridine and Pyrimidine Derivatives

| Compound Class | Biological Effect | Mechanism of Action | Reference |

|---|---|---|---|

| 2,6-Bis(N-lower alkylcarbamoyl)pyridine-4-carboxylic acid derivatives | Antiallergic | Selective suppression of IgE antibody production | nih.gov |

| Pyrimidine bis-glycolic amide derivatives | Inhibition in passive cutaneous anaphylaxis (PCA) assay | Believed to involve the amide carbonyl group and alpha-position oxygen | wikipedia.org |

Anticonvulsant Activity

Derivatives of 3-hydroxypyridine have been shown to possess a considerable spectrum of psychotropic effects, including anticonvulsant action. nih.gov In experimental models, these compounds have demonstrated antagonism against convulsions induced by agents like corazol. nih.gov The anticonvulsant properties are a significant aspect of their central nervous system activity.

The sulfonamide functional group is a key component in several established anticonvulsant drugs. nih.gov The mechanism of action for many of these sulfonamide-based anticonvulsants is linked to the inhibition of carbonic anhydrase (CA) isozymes, several of which are expressed in the brain. nih.gov The inhibition of brain CA is thought to contribute to the anticonvulsant effect. nih.gov Aromatic and heterocyclic sulfonamides have been designed and synthesized with the aim of producing new antiepileptic drugs. nih.govgenome.jp

Research into novel sulfamide-containing compounds has identified broad-spectrum anticonvulsants. For example, a prototype sulfamide (B24259) exhibited anticonvulsant activity in the mouse maximal electroshock (MES) test, a standard screening model for antiepileptic drugs. The development of such compounds is aimed at treating various forms of epilepsy, including those resistant to current therapies. nih.gov

Table 2: Anticonvulsant Activity of 3-Hydroxypyridine Derivatives and Sulfonamides

| Compound/Class | Finding | Investigated Model | Reference |

|---|---|---|---|

| 3-Hydroxypyridine derivatives | Anticonvulsant action | Corazol-induced convulsions | nih.gov |

| Sulfonamide derivatives | Anticonvulsant activity | MES and scPTZ tests | nih.gov |

| Sulfamide-based anticonvulsants | Broad-spectrum anticonvulsant activity | Audiogenic, electrically-induced, and chemically-induced seizures | |

| Carbonic Anhydrase Inhibitors | Anticonvulsant effect | Not specified | nih.gov |

Hypotensive Activity

Certain derivatives of pyridine have been explored for their effects on blood pressure. Specifically, a class of compounds known as dihydropyridine (B1217469) derivatives has been shown to possess hypotensive effects. Studies comparing the effects of various dihydropyridines, such as nifedipine, nisoldipine, and nitrendipine, in spontaneously hypertensive rats (SHR) and normotensive rats (NR) revealed a more pronounced hypotensive effect in the hypertensive models. These compounds are known as calcium channel blockers, and their ability to lower blood pressure is attributed to this mechanism. It is important to note that dihydropyridines are structurally distinct from this compound.

Table 3: Hypotensive Effects of Dihydropyridine Derivatives

| Compound | Effect | Animal Model | Reference |

|---|---|---|---|

| Nifedipine | Lowered blood pressure | Spontaneously Hypertensive Rats (SHR) | |

| Nisoldipine | Stronger hypotensive effect in SHR than in Normotensive Rats (NR) | Spontaneously Hypertensive Rats (SHR) and Normotensive Rats (NR) | |

| Nitrendipine | Stronger hypotensive effect in SHR than in Normotensive Rats (NR) | Spontaneously Hypertensive Rats (SHR) and Normotensive Rats (NR) | |

| Nicardipine | Stronger hypotensive effect in SHR than in Normotensive Rats (NR) | Spontaneously Hypertensive Rats (SHR) and Normotensive Rats (NR) |

Analgesic Activity

The analgesic potential of compounds containing a sulfonamide group has been investigated. A study on 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide, a synthetic sulfonamide, demonstrated significant antinociceptive and antiallodynic effects in mouse models of acute and diabetic neuropathic pain. The mechanism of its analgesic action appears to involve the serotonergic and opioidergic pathways.

While direct studies on the analgesic properties of this compound are limited in the available literature, research on related heterocyclic structures provides some insight. For instance, hydroxypyrone derivatives, which can be chemically converted to hydroxypyridones, are a versatile class of compounds with various medicinal applications.

Table 4: Analgesic Activity of a Synthetic Sulfonamide

| Compound | Activity | Proposed Mechanism | Animal Model | Reference |

|---|---|---|---|---|

| 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide | Antinociceptive, Antiallodynic | Involvement of serotonergic and opioidergic pathways | Murine model of acute and diabetic neuropathic pain |

Antisclerotic Activity

The development of atherosclerosis is a complex process, and certain pharmacological agents can influence its progression. Statins, which are inhibitors of HMG-CoA reductase, are widely used to reduce blood cholesterol levels and thereby lower the risk of atherosclerosis. nih.gov Some statins, such as rosuvastatin, incorporate a sulfonamide group which contributes to their high binding affinity to the target enzyme. nih.gov

Furthermore, studies on cyclooxygenase-2 (COX-2) inhibitors have revealed differing effects on lipid oxidation, a process implicated in atherosclerosis. Research has shown that sulfone-containing COX-2 inhibitors can increase the susceptibility of LDL and plasma to oxidative modification. In contrast, sulfonamide COX-2 inhibitors did not exhibit this pro-oxidant activity. This suggests that the nature of the sulfur-containing functional group can influence the compound's effect on processes related to atherosclerosis. The antioxidant properties of 3-hydroxypyridine derivatives have also been noted, with some compounds showing anti-ischemic activity in models of myocardial infarction, which is often a consequence of atherosclerosis. nih.gov

Table 5: Compounds with Potential Relevance to Antisclerotic Activity

| Compound Class | Biological Effect | Mechanism | Reference |

|---|---|---|---|

| Statins (e.g., Rosuvastatin) | Lowering of LDL cholesterol | Inhibition of HMG-CoA reductase | nih.gov |

| Sulfonamide COX-2 inhibitors | No significant effect on LDL oxidation | Not applicable | |

| Sulfone COX-2 inhibitors | Increased susceptibility of LDL to oxidation | Non-enzymatic pro-oxidant activity | |

| 3-Hydroxypyridine derivatives (e.g., Etoxidol) | Anti-ischemic and antioxidant activity | Reduction of free radical oxidation | nih.gov |

Psychotropic Activity

Derivatives of 3-hydroxypyridine have been found to exhibit a wide range of psychotropic effects. nih.gov These compounds can normalize behavior in conflict situations, and they possess antiaggressive and anticonvulsant properties. nih.gov At higher doses, they can suppress motor activity and potentiate the hypnotic effects of barbiturates. nih.gov

Table 6: Psychotropic Effects of 3-Hydroxypyridine Derivatives

| Compound/Class | Observed Effect | Potential Mechanism | Reference |

|---|---|---|---|

| 3-Hydroxypyridine derivatives | Normalization of behavior in conflict, antiaggressive, anticonvulsant | Not fully elucidated | nih.gov |

| 6-methyl-2-ethyl-3-hydroxypyridine | Anxiolytic, anticonvulsant | Interaction with GABA-A receptors | |

| Emoxypine (a 3-hydroxypyridine derivative) | MAO-A inhibition | Inhibition of monoamine oxidase A | |

| New 3-hydroxypyridine derivatives | Antihypoxic and neuroprotective effects | Not specified |

Computational and Chemoinformatics Studies

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. rjb.rosemanticscholar.org This technique is instrumental in understanding drug-biomolecular interactions and for rational drug design. semanticscholar.org Although specific docking studies on 3-Hydroxypyridine-2-sulfonamide are not documented in the provided results, research on other sulfonamide and pyridine (B92270) derivatives illustrates the approach.

For instance, docking studies on novel sulfonamide derivatives have been used to investigate their antibacterial activity by predicting their binding affinities and conformations within the active site of enzymes like dihydropteroate (B1496061) synthase (DHPS). nih.gov Similarly, research on imidazole[1,2-a]pyridine-sulfonamides involved molecular docking to investigate their potential as anticancer and antioxidant agents. imist.ma The process typically involves preparing the 3D structures of the ligand and the target protein, followed by running docking algorithms to predict the most stable binding poses. nih.gov

Ligand-Protein Interaction Analysis

Following the prediction of a binding pose, a detailed analysis of the interactions between the ligand and the protein's active site is conducted. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. In studies of other sulfonamides, interactions with key amino acid residues in the binding pocket of the target protein are often identified. rjb.ro For example, the sulfonamide group can act as a hydrogen bond donor and acceptor. A study on aryl sulfonamide derivatives as Mcl-1 inhibitors used molecular docking to understand the binding mode and affinity, highlighting the importance of ligand-receptor interactions. qub.ac.uk

Binding Energy Calculations

Docking programs calculate a scoring function to estimate the binding affinity or binding energy of the ligand-protein complex. Lower binding energy values typically indicate a more stable complex and potentially higher inhibitory activity. For example, in a study of novel imidazolo-triazole hydroxamic acid derivatives, the molecule with the highest binding energy of -8.7 kcal/mol was identified as a potent candidate. nih.gov While specific binding energy calculations for this compound are not available, this methodology would be essential in evaluating its potential as a bioactive compound.

Prediction of Receptor Binding Sites

Molecular docking is crucial for predicting the specific binding site of a ligand on a receptor. The algorithm samples a large number of orientations and conformations of the ligand within the receptor's potential binding pockets and ranks them based on their calculated binding energy. This allows researchers to identify the most probable binding site and the key residues involved in the interaction. Studies on sulfonamide receptors have shown how these molecules can bind to various guests, demonstrating the utility of computational methods in predicting these interactions. sigmaaldrich.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov These models are then used to predict the activity of new, unsynthesized compounds.

Development of Predictive Models

The development of a QSAR model involves several steps, including the selection of a dataset of compounds with known activities, the calculation of molecular descriptors, and the application of statistical methods to build the model. nih.gov Studies on 3-hydroxypyridine-4-one derivatives have successfully used QSAR to model their antimicrobial activity. nih.govmdpi.com These models revealed the importance of topological parameters in the observed biological activity. nih.gov For a compound like this compound, a similar approach could be used to develop models that predict its potential therapeutic effects based on its structural features.

Application of MOLMAP Descriptors

While there is no specific mention of the application of MOLMAP (Molecular Lipophilicity Potential) descriptors to this compound in the provided search results, these and other 3D descriptors are important in QSAR studies. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) use 3D grid-based descriptors to model the steric and electrostatic fields of molecules. qub.ac.uk These approaches provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional properties of the molecules. A QSAR study on pyrimidine-sulfonamide hybrids utilized Gaussian field-based 3D-QSAR to design potent inhibitors. nih.gov

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

In silico ADME studies are vital for predicting a compound's behavior within a biological system, a critical factor in determining its potential as a drug candidate. capes.gov.br These computational models assess the absorption, distribution, metabolism, and excretion properties of a molecule based on its structure.

A study on pyrazole (B372694) and pyridine-tethered sulfonamide derivatives highlighted the importance of in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions in identifying promising candidates for further development. nih.govresearchgate.net Such analyses typically evaluate parameters like water solubility, intestinal absorption, and potential for metabolism by cytochrome P450 enzymes.

Assessment of Drug-Likeness (e.g., Lipinski's Rule of Five)

Lipinski's Rule of Five is a widely used guideline to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. drugbank.comlindushealth.com This rule establishes four simple physicochemical parameters:

Molecular weight (MW) ≤ 500 Daltons

Logarithm of the octanol-water partition coefficient (logP) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

A compound is considered to have good oral bioavailability if it does not violate more than one of these rules. drugbank.com For sulfonamide derivatives, adherence to Lipinski's rule is a key consideration in their design and development. nih.gov

To assess this compound against Lipinski's Rule of Five, its physicochemical properties would need to be calculated. While experimental values are not available, these can be estimated using computational tools. Based on its chemical structure, the following can be inferred:

Molecular Weight: The molecular formula of this compound is C₅H₆N₂O₃S. Its molecular weight is approximately 174.18 g/mol , which is well within the ≤ 500 Dalton limit.

Hydrogen Bond Donors: The molecule has a hydroxyl group (-OH) and an amino group (-NH₂) in the sulfonamide moiety, contributing a total of three hydrogen bond donors. This is within the ≤ 5 HBD limit.

Hydrogen Bond Acceptors: The molecule contains a pyridine nitrogen, a hydroxyl oxygen, and two oxygen atoms in the sulfonamide group, totaling four hydrogen bond acceptors. This is within the ≤ 10 HBA limit.

LogP: The octanol-water partition coefficient would need to be calculated using chemoinformatics software. However, given the presence of polar functional groups, it is likely to be within the acceptable range of ≤ 5.

Based on these estimations, this compound is expected to comply with Lipinski's Rule of Five, suggesting favorable drug-like properties.

Table 1: Predicted Lipinski's Rule of Five Parameters for this compound

| Parameter | Predicted Value | Lipinski's Rule | Compliance |

| Molecular Weight | ~174.18 g/mol | ≤ 500 | Yes |

| Hydrogen Bond Donors | 3 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |

| LogP | (Requires calculation) | ≤ 5 | Likely |

Oral Bioavailability Assessment

Oral bioavailability is a critical pharmacokinetic property that describes the fraction of an administered drug that reaches the systemic circulation unchanged. In silico models for predicting oral bioavailability are valuable tools in the early phases of drug discovery. These models often integrate multiple physicochemical and ADME parameters.

For sulfonamide derivatives, good oral bioavailability is a desirable trait. nih.gov The assessment of oral bioavailability for this compound would involve computational models that consider factors such as its solubility, permeability, and metabolic stability. While specific studies on this compound are lacking, its compliance with Lipinski's Rule of Five suggests a higher probability of good oral bioavailability. lindushealth.com Furthermore, studies on other sulfonamide derivatives have shown that computational approaches can be used to predict their oral bioavailability with reasonable accuracy. nih.gov

Advanced Computational Chemistry

Advanced computational chemistry methods provide a deeper understanding of the electronic structure, reactivity, and dynamic behavior of molecules.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netmedsci.cn DFT calculations can provide valuable information about a molecule's geometry, vibrational frequencies, and electronic properties, which can be correlated with its reactivity and stability. researchgate.netnih.gov

While no specific DFT studies on this compound were found, DFT has been widely applied to study sulfonamide and pyridine derivatives. researchgate.netplos.orgunibo.it For instance, DFT calculations have been used to study the electronic structure and reactivity of various sulfonamide antibiotics. researchgate.net These studies often focus on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to understand the molecule's susceptibility to chemical reactions. researchgate.net DFT has also been employed to investigate the conformational preferences and intramolecular interactions of sulfonamide compounds. unibo.it

A hypothetical DFT study of this compound would likely investigate the preferred conformations of the molecule, the distribution of electron density, and the energies of its frontier molecular orbitals. This information would be crucial for understanding its chemical behavior and potential interactions with biological targets.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. peerj.comnih.gov MD simulations can provide insights into the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule.

MD simulations have been used to study the interactions of sulfonamides with biological targets, such as enzymes. peerj.com These simulations can help to understand the binding modes of a ligand and the key residues involved in the interaction. For example, MD simulations were used to characterize the binding of sulfonamides to triose phosphate (B84403) isomerase, a potential drug target. peerj.com In another study, MD simulations were employed to assess the stability of complexes between newly designed sulfonamide derivatives and their target protein. nih.gov

An MD simulation of this compound could be used to explore its conformational landscape in an aqueous environment, providing information about its flexibility and the accessibility of its functional groups for potential interactions.

Tautomeric Equilibrium Studies

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom. Hydroxypyridines are known to exist in equilibrium with their pyridone tautomers, and the position of this equilibrium can be influenced by factors such as the solvent and the presence of other substituents. nih.govwuxibiology.comyoutube.com

The tautomerism of 2-hydroxypyridine (B17775), a related compound, has been extensively studied. wuxibiology.comnih.gov In the gas phase, the hydroxy form is generally favored, while in polar solvents, the pyridone form can become more stable. wuxibiology.comnih.gov The presence of substituents on the pyridine ring can also significantly affect the tautomeric equilibrium. For example, a study on chlorinated 2-hydroxypyridines showed that the position of the chlorine atom influences the relative stability of the tautomers. nih.gov

For this compound, two main tautomeric forms can be considered: the 3-hydroxy form and the corresponding pyridone (or zwitterionic) form. researchgate.net The sulfonamide group at the 2-position is expected to influence the electronic properties of the pyridine ring and, consequently, the tautomeric equilibrium. Computational studies, particularly using DFT, would be instrumental in determining the relative energies of the possible tautomers in different environments (gas phase and in solution) and thus predicting the predominant tautomeric form under physiological conditions. Understanding the tautomeric preference is crucial as different tautomers can exhibit distinct physicochemical properties and biological activities.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the chemical environment of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of 3-Hydroxypyridine-2-sulfonamide, one would expect to observe distinct signals for the protons on the pyridine (B92270) ring. The chemical shifts of these aromatic protons would be influenced by the electron-withdrawing sulfonamide group and the electron-donating hydroxyl group. Additionally, exchangeable protons from the hydroxyl (-OH) and sulfonamide (-SO₂NH₂) groups would be present, with their chemical shifts and signal broadness being dependent on the solvent and concentration. For similar sulfonamide structures, the sulfonamide proton can appear as a singlet in the range of 8.78 to 10.15 ppm. biosynth.com Aromatic protons in related derivatives typically show signals between 6.54 and 7.73 ppm. ripublication.com

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on each unique carbon atom in the molecule. The pyridine ring carbons would exhibit characteristic chemical shifts, with the carbons directly attached to the nitrogen, oxygen, and sulfur atoms showing the most significant shifts due to heteroatom effects. For related sulfonamide derivatives, aromatic carbon signals have been observed in the region of 111.83 to 160.11 ppm. biosynth.com

Interactive Data Table: Predicted NMR Data for this compound

| Analysis Type | Predicted Chemical Shift (ppm) | Description |

| ¹H NMR | 8.0 - 8.5 | Aromatic protons on the pyridine ring |

| ¹H NMR | 6.5 - 7.5 | Aromatic protons on the pyridine ring |

| ¹H NMR | Variable (broad) | -OH and -SO₂NH₂ protons |

| ¹³C NMR | 110 - 160 | Aromatic carbons of the pyridine ring |

Note: The data in this table is predicted based on the analysis of similar compounds and general principles of NMR spectroscopy, as specific experimental data for this compound is not available.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the O-H, N-H, S=O, and C=C/C=N bonds. The IR spectra of related sulfonamide derivatives show N-H stretching vibrations in the range of 3349–3144 cm⁻¹ and aromatic C=C stretching vibrations between 1594–1489 cm⁻¹. biosynth.com

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| O-H (hydroxyl) | 3200 - 3600 (broad) | Stretching |

| N-H (sulfonamide) | 3100 - 3500 | Stretching |

| C=C, C=N (aromatic ring) | 1400 - 1600 | Stretching |

| S=O (sulfonamide) | 1300 - 1370 and 1140 - 1180 | Asymmetric and Symmetric Stretching |

Note: This table presents expected ranges for the functional groups in this compound based on typical values for similar structures, as direct experimental data is not available.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It can also be used to elucidate structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the exact mass of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₅H₆N₂O₃S). For instance, a related compound, N-ethyl-benzothiazole-2-sulfonamide, showed a calculated mass for (M+Na)⁺ of 265.00814, with the found value being 265.00805, demonstrating the accuracy of HRMS. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, allowing for the determination of the molecular weight. In the analysis of a similar compound, 3-hydroxypyridine (B118123) sulfate, ESI in negative ion mode was utilized. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is essential for the quantification of a compound in complex mixtures and for stability studies. An LC-MS method would involve developing a suitable chromatographic separation on a column, followed by detection using a mass spectrometer, often in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, a technique commonly used for the analysis of sulfonamides. shimadzu.com The development of an LC-MS method for 3-hydroxypyridine degradation intermediates has been demonstrated, showcasing the utility of this technique. sigmaaldrich.com

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, indispensable for separating components of a mixture for subsequent identification, quantification, and purification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. For sulfonamides, Reverse-Phase HPLC (RP-HPLC) is the most common approach. In this method, the compound is separated based on its hydrophobic interactions with a nonpolar stationary phase and a polar mobile phase.

A typical HPLC system for analyzing a compound like this compound would involve a C8 or C18 column. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, with the composition adjusted to achieve optimal separation. cabidigitallibrary.orgwu.ac.th Detection is commonly performed using an ultraviolet (UV) detector, set at a wavelength where the analyte exhibits maximum absorbance. cabidigitallibrary.org The method would be validated for parameters like linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ) to ensure its reliability for routine analysis. wu.ac.th

Below is an example of typical HPLC conditions used for the analysis of related sulfonamide compounds.

Table 1: Example HPLC Parameters for Sulfonamide Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Symmetry C18 (5 µm, 4.6 × 250 mm) | cabidigitallibrary.org |

| Mobile Phase | Acetonitrile / Phosphate (B84403) Buffer (pH 2.0) | ptfarm.pl |

| Elution Mode | Isocratic | cabidigitallibrary.org |

| Flow Rate | 1.0 mL/min | wu.ac.th |

| Detection | UV at 254 nm | cabidigitallibrary.org |

| Internal Standard | Phenacetin | ptfarm.pl |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for the qualitative monitoring of organic reactions and for determining the purity of a substance. In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product.

A small spot of the reaction mixture is applied to a TLC plate, which is typically coated with a stationary phase like silica (B1680970) gel. The plate is then placed in a sealed chamber containing a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, the components of the mixture travel at different rates based on their polarity and affinity for the stationary phase. After development, the separated spots are visualized, often under UV light or by using a chemical staining agent. The relative distance traveled by a compound (Rf value) helps in its preliminary identification.

HPLC coupled with a Circular Dichroism (CD) detector (HPLC-CD) is a specialized technique used to determine the enantiomeric purity of chiral compounds. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Chiral molecules exhibit unique CD spectra, allowing for their differentiation and quantification.

The structure of this compound is achiral, meaning it does not have a non-superimposable mirror image (enantiomer). Therefore, HPLC-CD analysis for enantiopurity is not applicable to this compound in its native form. This technique would only become relevant if the molecule were to be derivatized with a chiral agent or if it formed a chiral complex.

X-ray Crystallography for Solid-State Structure Confirmation

To perform this analysis, a suitable single crystal of this compound would need to be grown. This crystal is then mounted in an X-ray diffractometer and bombarded with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a detailed model of the electron density, from which the atomic positions can be determined. For many sulfonamide-containing compounds, this method has been crucial for confirming their molecular structure and understanding their intermolecular interactions. biointerfaceresearch.com

Table 2: Example of Crystal Data for a Sulfonamide Compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 8.708(1) | researchgate.net |

| b (Å) | 12.012(1) | researchgate.net |

| c (Å) | 29.626(3) | researchgate.net |

| β (°) | 90.66(3) | researchgate.net |

| Volume (ų) | 2756.3(10) | researchgate.net |

| Z (molecules/unit cell) | 4 | researchgate.net |

Elemental Analysis